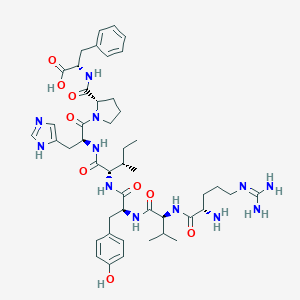

angiotensin III

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-KMZPNFOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13602-53-4, 12687-51-3 |

Source

|

| Record name | Angiotensin III, 5-Ile- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of a Key Player: An In-depth Technical Guide to the Discovery and History of Angiotensin III

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Angiotensin III (Ang III), a pivotal heptapeptide (B1575542) in the Renin-Angiotensin System (RAS). Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuanced functionalities of Ang III, its distinct physiological effects compared to its precursor, Angiotensin II (Ang II), and the experimental foundations of its characterization.

Executive Summary

This compound, chemically identified as [des-Asp¹]-Angiotensin II, has emerged from the shadow of its more famous precursor to be recognized as a biologically potent effector molecule within the Renin-Angiotensin System. While possessing approximately 40% of the pressor activity of Angiotensin II, it exhibits 100% of its aldosterone-stimulating capacity, highlighting a critical role in electrolyte balance and blood pressure regulation.[1] This guide traces the historical journey from the initial discovery of the RAS to the specific identification and characterization of Ang III, presenting key quantitative data, detailed experimental protocols from the foundational research period, and visualizations of its metabolic and signaling pathways.

A Historical Perspective: From Renin to a Heptapeptide

The story of this compound is intrinsically linked to the broader history of the Renin-Angiotensin System. The journey began in 1898 when Tigerstedt and Bergman first identified a pressor substance in renal extracts, which they named "renin".[2] It wasn't until the 1930s that two independent groups, one in Argentina and one in the United States, isolated a substance produced by the action of renin on a plasma globulin, terming it "hypertensin" and "angiotonin" respectively.[2][3] A collaborative agreement in 1958 led to the unified term "angiotensin".[2][3]

The focus for many years remained on the octapeptide, Angiotensin II, as the primary active component of the RAS. However, in the 1970s, researchers began to investigate the biological activity of various angiotensin fragments. Through comparative studies evaluating the physiological effects of these fragments, [des-Asp¹]-Angiotensin II, now known as this compound, was identified as a potent metabolite with significant biological actions of its own.[4] These early investigations revealed that Ang III was not merely an inactive degradation product but a key player in the RAS cascade.

Quantitative Physiological Effects of this compound

The distinct physiological profile of this compound is best understood through a quantitative comparison with Angiotensin II. While both peptides exert significant effects on blood pressure and aldosterone (B195564) secretion, their potencies differ in these two key areas.

| Parameter | Angiotensin II | This compound | Reference |

| Pressor Activity | Potent vasoconstrictor | ~40% of Angiotensin II's activity | [1] |

| Aldosterone Stimulation | Potent stimulator | Equipotent to Angiotensin II (100%) | [1] |

Receptor Binding Affinities

This compound exerts its effects by binding to the same receptors as Angiotensin II: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. However, the binding affinities for these receptors show subtle differences. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.

| Ligand | AT1 Receptor IC50 (M) | AT2 Receptor IC50 (M) | Reference |

| Angiotensin II | 7.92 x 10⁻¹⁰ | 5.22 x 10⁻¹⁰ | |

| This compound | 2.11 x 10⁻⁹ | 6.48 x 10⁻¹⁰ |

Experimental Protocols

The characterization of this compound relied on a suite of experimental techniques prevalent in the 1970s and 1980s. Below are detailed methodologies for key experiments cited in the foundational research of this peptide.

Isolation and Purification of Angiotensin Peptides (circa 1970s-1980s)

Objective: To isolate and separate angiotensin peptides from biological samples for further characterization.

Methodology:

-

Tissue/Plasma Collection: Collect blood samples in chilled tubes containing a cocktail of protease inhibitors to prevent peptide degradation. For tissue samples, rapidly freeze the tissue in liquid nitrogen immediately after collection.

-

Extraction: Homogenize tissue samples in an acidic extraction solution (e.g., acetone/water/hydrochloric acid). For plasma, perform a preliminary protein precipitation with a solvent like acetone.

-

Centrifugation: Centrifuge the homogenate or plasma mixture at high speed to pellet cellular debris and precipitated proteins.

-

Partial Purification by Chromatography:

-

Ion-Exchange Chromatography: Load the supernatant onto a cation-exchange column. Elute the peptides using a salt gradient (e.g., sodium chloride). Collect fractions and assay for angiotensin-like activity.

-

Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex) to separate peptides based on size.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, subject the partially purified fractions to reverse-phase HPLC. Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid). Monitor the eluate with a UV detector at a wavelength of 214 nm. Collect peaks corresponding to the retention times of known angiotensin standards.

Bioassay for Pressor Activity (circa 1970s)

Objective: To determine the vasoconstrictive effect of this compound in vivo.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., rat or dog).

-

Cannulation: Surgically insert a cannula into the carotid artery for continuous blood pressure monitoring and into the jugular vein for intravenous administration of test substances.

-

Blood Pressure Measurement: Connect the arterial cannula to a pressure transducer and a chart recorder to obtain a stable baseline blood pressure reading.

-

Dose-Response Curve Generation:

-

Administer increasing doses of a standard Angiotensin II solution intravenously and record the corresponding increase in blood pressure.

-

After the blood pressure returns to baseline, administer increasing doses of the this compound sample.

-

Plot the change in blood pressure against the log of the dose for both peptides to generate dose-response curves.

-

-

Data Analysis: Compare the dose-response curves to determine the relative pressor potency of this compound compared to Angiotensin II.

Radioimmunoassay (RIA) for Angiotensin Peptides

Objective: To quantify the concentration of this compound in biological samples.

Methodology:

-

Antibody Generation: Produce polyclonal or monoclonal antibodies specific to this compound by immunizing an animal with a conjugate of this compound and a carrier protein.

-

Radiolabeling: Label a known amount of this compound with a radioactive isotope (e.g., ¹²⁵I) to create a "hot" tracer.

-

Competitive Binding:

-

In a series of tubes, add a constant amount of the specific antibody and the radiolabeled this compound.

-

To a set of standard tubes, add increasing concentrations of unlabeled ("cold") this compound.

-

To the sample tubes, add the unknown samples.

-

-

Incubation: Incubate the tubes to allow for competitive binding of the labeled and unlabeled this compound to the limited number of antibody binding sites.

-

Separation of Bound and Free Antigen: Separate the antibody-bound angiotensin from the free angiotensin. This can be achieved by methods such as precipitation with a second antibody or by using solid-phase-coated tubes.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Standard Curve and Calculation: Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. Use this curve to determine the concentration of this compound in the unknown samples.

Metabolic and Signaling Pathways

The formation and action of this compound are governed by specific enzymatic conversions and intracellular signaling cascades.

Metabolic Pathway of this compound

This compound is a key intermediate in the Renin-Angiotensin System cascade. It is formed from Angiotensin II and is further metabolized to other angiotensin fragments.

Signaling Pathways of this compound

This compound, like Angiotensin II, primarily signals through the G-protein coupled receptors AT1 and AT2. The activation of these receptors initiates distinct downstream signaling cascades.

The AT1 receptor is coupled to Gq/11 proteins. Its activation by this compound leads to a cascade of events culminating in physiological responses such as vasoconstriction and cell proliferation.[5]

The signaling pathway of the AT2 receptor is less completely understood but is generally considered to counteract the effects of the AT1 receptor. It is thought to involve the activation of phosphatases and the production of nitric oxide (NO).[6]

Conclusion and Future Directions

The discovery and characterization of this compound have significantly advanced our understanding of the Renin-Angiotensin System. Its unique physiological profile, particularly its potent aldosterone-stimulating effects, underscores its importance in cardiovascular and renal homeostasis. Future research should continue to explore the nuanced differences in the signaling pathways activated by Angiotensin II and III, which could unveil novel therapeutic targets for the management of hypertension, heart failure, and kidney disease. The development of selective agonists and antagonists for the downstream effectors of this compound signaling holds promise for more targeted and effective treatments.

References

- 1. Angiotensin - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that des-Asp1 angiotensin II mediates the renin-angiotensin response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. ahajournals.org [ahajournals.org]

The Angiotensin III Synthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway of Angiotensin III, a key peptide hormone in the renin-angiotensin system (RAS). This document details the enzymatic cascade from the precursor angiotensinogen (B3276523), presents relevant quantitative data, outlines detailed experimental protocols for studying the pathway, and includes visualizations of the core processes.

Introduction to the Renin-Angiotensin System and this compound

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway involves the sequential cleavage of angiotensinogen to produce a series of biologically active peptides. While Angiotensin II is the most potent vasoconstrictor in this cascade, its metabolite, this compound, also exhibits significant biological activity, particularly in the regulation of aldosterone (B195564) secretion and renal function.[2][3] Understanding the synthesis of this compound is crucial for developing therapeutic interventions targeting RAS-related pathologies such as hypertension and cardiovascular disease.[[“]]

The this compound Synthesis Pathway

The formation of this compound is a multi-step enzymatic process that begins with the cleavage of angiotensinogen and proceeds through two key intermediates: Angiotensin I and Angiotensin II.

Step 1: Angiotensinogen to Angiotensin I

The pathway is initiated by the enzyme renin , a highly specific aspartic protease primarily synthesized and released by the juxtaglomerular cells of the kidney.[5][6] Renin cleaves the N-terminal end of angiotensinogen , a glycoprotein (B1211001) produced predominantly by the liver, to yield the decapeptide Angiotensin I .[3][5][7] This step is the rate-limiting step in the entire RAS cascade.[5]

Step 2: Angiotensin I to Angiotensin II

Angiotensin-converting enzyme (ACE) , a dipeptidyl carboxypeptidase found primarily in the vascular endothelial cells of the lungs and kidneys, catalyzes the conversion of the largely inactive Angiotensin I to the potent octapeptide Angiotensin II .[8][9] ACE achieves this by cleaving a dipeptide from the C-terminus of Angiotensin I.[3]

Step 3: Angiotensin II to this compound

The final step in the synthesis of this compound involves the action of aminopeptidase (B13392206) A (APA) , a membrane-bound metalloprotease.[7][10][11] APA removes the N-terminal aspartic acid residue from Angiotensin II, resulting in the formation of the heptapeptide (B1575542) This compound .[3][10]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and peptides in the this compound synthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ | V_max_ | Source |

| Human Renin | Human Angiotensinogen | 0.7 µg/mL | - | [12] |

| Human Renin | Human Angiotensinogen | - | - | [13] |

| Aminopeptidase A | Angiotensin II | 0.13 mM | - | [11] |

| Aminopeptidase A (in glomeruli) | - | 0.23 mM | - | [11] |

Note: V_max_ values were not consistently available in the searched literature.

Table 2: Peptide Half-Life in Circulation (Rat)

| Peptide | Half-Life | Source |

| Angiotensin II | ~30 seconds in circulation, 15-30 minutes in tissue | [14] |

| Angiotensin II | 16 ± 1 seconds | [5][15] |

| This compound | 14 ± 1 seconds | [5][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Measurement of Renin Activity

Plasma renin activity (PRA) is typically measured by quantifying the rate of Angiotensin I generation from endogenous angiotensinogen.

Protocol: Plasma Renin Activity (PRA) Assay by LC-MS/MS

-

Sample Collection: Collect whole blood in EDTA-containing tubes. It is critical to avoid placing samples on ice to prevent cryoactivation of prorenin.[16][17] Centrifuge at 4°C to separate plasma.

-

Incubation: Incubate plasma at 37°C for a defined period (e.g., 1-3 hours) to allow renin to cleave angiotensinogen, generating Angiotensin I.[18]

-

Reaction Termination: Stop the enzymatic reaction by adding an ACE inhibitor (to prevent Angiotensin I degradation) and other protease inhibitors, and by placing the sample on ice.

-

Angiotensin I Quantification:

-

Solid-Phase Extraction (SPE): Extract Angiotensin I from the plasma using a C18 SPE cartridge.

-

LC-MS/MS Analysis: Quantify the amount of generated Angiotensin I using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

-

Calculation: Express PRA as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hr).[18]

Measurement of Angiotensin-Converting Enzyme (ACE) Activity

ACE activity can be determined using spectrophotometric or fluorometric assays.

Protocol: Fluorometric ACE Activity Assay

-

Reagent Preparation: Prepare a solution of the fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, in a suitable buffer (e.g., Tris-HCl with NaCl).[19]

-

Enzyme Reaction: In a microplate well, combine the ACE-containing sample (e.g., serum, tissue homogenate) with the substrate solution.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate fluorometer. The cleavage of the substrate by ACE results in a fluorescent product.[19]

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. One unit of ACE activity is typically defined as the amount of enzyme that hydrolyzes a specific amount of substrate per minute under the assay conditions.

Protocol: Spectrophotometric ACE Activity Assay

-

Reagent Preparation: Prepare a solution of the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) in a buffer such as Tris-HCl with NaCl.[20]

-

Enzyme Reaction: Mix the ACE-containing sample with the FAPGG solution in a cuvette or microplate well.

-

Spectrophotometric Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 340 nm) as ACE cleaves the FAPGG substrate.[21]

-

Calculation: Determine the ACE activity based on the rate of change in absorbance.

Quantification of Angiotensin Peptides

Radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for quantifying angiotensin peptides in biological samples.

Protocol: Radioimmunoassay (RIA) for Angiotensin II and III

-

Sample Collection and Extraction:

-

Collect blood in pre-chilled tubes containing a cocktail of protease inhibitors (including EDTA and a renin inhibitor) to prevent peptide degradation and generation.

-

Separate plasma by centrifugation at 4°C.

-

Extract angiotensin peptides from the plasma using methods such as adsorption to glass beads or solid-phase extraction.

-

-

Immunoassay:

-

Incubate the extracted sample with a specific antibody against Angiotensin II (which may cross-react with this compound) and a known amount of radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II).[8]

-

The unlabeled angiotensin peptides in the sample compete with the radiolabeled peptide for antibody binding sites.

-

-

Separation and Detection:

-

Separate antibody-bound from free radiolabeled peptide using methods like dextran-coated charcoal.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled Angiotensin II.

-

Determine the concentration of angiotensin peptides in the sample by comparing its radioactivity to the standard curve.

-

Protocol: LC-MS/MS for Angiotensin Peptides

-

Sample Preparation:

-

Collect and process blood or tissue samples with protease inhibitors as described for RIA.

-

Perform solid-phase extraction to isolate and concentrate the angiotensin peptides.[22]

-

-

Chromatographic Separation:

-

Separate the different angiotensin peptides (Ang I, II, III, etc.) using high-performance liquid chromatography (HPLC) with a reverse-phase column.[22]

-

-

Mass Spectrometric Detection:

-

Data Analysis:

-

Quantify each peptide by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

-

Visualizations

The following diagrams illustrate the this compound synthesis pathway and a general experimental workflow for its study.

Caption: The enzymatic cascade of the this compound synthesis pathway.

Caption: A generalized workflow for the quantification of angiotensin peptides.

References

- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly developed radioimmunoassay for Human Angiotensin-(1-12) measurements in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensinogen cleavage by renin: importance of a structurally constrained N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. The half-lives of angiotensin II, angiotensin II-amide, this compound, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of renal angiotensin II to this compound is critical for AT2 receptor-mediated natriuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conversion of angiotensin I to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopeptidase A is angiotensinase A. II. Biochemical studies on aminopeptidase A and M in rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Angiotensin - Wikipedia [en.wikipedia.org]

- 15. The half-lives of angiotensin II, angiotensin II-amide, this compound, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbt.nhs.uk [nbt.nhs.uk]

- 17. Survey of renin and aldosterone testing practices by Ontario laboratories – Providing insight into best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labcorp.com [labcorp.com]

- 19. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]

- 24. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Angiotensin II to Angiotensin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of angiotensin II (Ang II) to angiotensin III (Ang III), a critical step in the renin-angiotensin system (RAS). This document details the core enzymatic processes, quantitative data on enzyme kinetics and receptor binding, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. While Ang II is widely recognized as the primary effector peptide of the RAS, its metabolite, Ang III, also exhibits significant biological activity. The conversion of Ang II to Ang III is catalyzed by the enzyme aminopeptidase (B13392206) A (APA) , a membrane-bound zinc metalloprotease. This conversion involves the cleavage of the N-terminal aspartic acid residue from the octapeptide Ang II, yielding the heptapeptide (B1575542) Ang III.[1][2][3]

Ang III demonstrates distinct physiological effects, including potent stimulation of aldosterone (B195564) secretion from the adrenal cortex and significant activity within the central nervous system to regulate blood pressure.[1][2] Understanding the enzymatic conversion of Ang II to Ang III is therefore paramount for a complete comprehension of the RAS and for the development of novel therapeutic agents targeting this pathway.

The Core Enzymatic Reaction

The central reaction in this process is the hydrolysis of the N-terminal aspartic acid from Angiotensin II, catalyzed by Aminopeptidase A.

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) + H₂O --(Aminopeptidase A)--> this compound (Arg-Val-Tyr-Ile-His-Pro-Phe) + Aspartate

This enzymatic action is a key control point in determining the relative levels of these two potent vasoactive peptides.

Quantitative Data

Enzyme Kinetics of Aminopeptidase A

| Enzyme | Substrate | Km (µM) | Source |

| Aminopeptidase A (rat kidney homogenate) | Angiotensin II | 130 | [4] |

| Aminopeptidase A (rat glomeruli) | Angiotensin II | 230 | [4] |

| Recombinant murine Aminopeptidase A | Angiotensin II | 14.67 ± 1.6 | [2] |

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Receptor Binding Affinities of Angiotensin Peptides

Ang II and Ang III exert their effects by binding to two main G protein-coupled receptors: Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors. Their binding affinities are crucial for understanding their physiological roles.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Source |

| Angiotensin II | AT1 | 0.16 | 0.792 | [5] |

| This compound | AT1 | - | 2.11 | [5] |

| Angiotensin II | AT2 | - | 0.522 | [5] |

| This compound | AT2 | 2.2 ± 0.2 | 0.648 | [6] |

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity. These values can vary based on the cell type and experimental setup.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Upon binding to its receptors, primarily AT1 and AT2, this compound triggers intracellular signaling cascades that lead to its physiological effects. The following diagram illustrates a simplified overview of the canonical Ang III signaling pathway.

Caption: Simplified signaling pathway of this compound via AT1 and AT2 receptors.

Experimental Workflow for Studying Ang II to Ang III Conversion

A typical workflow to investigate the enzymatic conversion of Angiotensin II to this compound involves several key steps, from enzyme preparation to product quantification.

Caption: General experimental workflow for studying Ang II to Ang III conversion.

Experimental Protocols

Purification of Aminopeptidase A (General Protocol)

This protocol provides a general framework for the purification of Aminopeptidase A from a biological source. Specific buffer compositions and gradient conditions may need to be optimized.

1. Tissue Homogenization:

-

Homogenize the source tissue (e.g., kidney cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Collect the supernatant.

2. Membrane Fractionation (for membrane-bound APA):

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspend the pellet in a solubilization buffer containing a mild detergent (e.g., Triton X-100).

3. Ion-Exchange Chromatography:

-

Load the solubilized protein onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer.

-

Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions and assay for APA activity.

4. Affinity Chromatography:

-

Pool the active fractions and apply them to an affinity column (e.g., a column with a specific APA inhibitor or antibody immobilized).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified APA with a high-salt buffer or a change in pH.

5. Gel Filtration Chromatography:

-

As a final polishing step, apply the eluted APA to a gel filtration column (e.g., Sephacryl S-200) to separate it based on size.

-

Collect the fractions containing the purified APA.

6. Purity Assessment:

-

Analyze the purity of the final sample by SDS-PAGE and silver staining or Coomassie blue staining.

Aminopeptidase A Activity Assay (Fluorometric Method)

This protocol is adapted from a method for measuring the cleavage of Angiotensin II and can be used to determine APA activity.[1]

1. Reagents:

-

Reaction Buffer: 20 mM Tris-HCl, pH 7.4, 136 mM NaCl, 10 µM ZnCl₂.

-

Angiotensin II Substrate: 10 mM stock solution in water.

-

Recombinant Aminopeptidase A.

-

Aspartate Detection Kit (e.g., Sigma-Aldrich, Cat # MAK095-1KT).

2. Procedure:

-

In a 96-well plate, prepare serial dilutions of the recombinant APA in the reaction buffer.

-

To each well containing the enzyme, add the Angiotensin II substrate to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the aspartate detection kit instructions (this may involve adding a stop solution or heating).

-

Add the reagents from the aspartate detection kit to each well. This kit typically contains an enzyme mix that leads to the generation of a fluorescent product in the presence of aspartate.

-

Incubate the plate at 37°C for the time specified in the kit's protocol (usually 30-60 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/585 nm) using a fluorescence microplate reader.

3. Data Analysis:

-

The rate of the reaction is proportional to the increase in fluorescence over time.

-

A standard curve using known concentrations of aspartate should be generated to quantify the amount of Ang III produced.

Quantification of Angiotensin Peptides by HPLC-Radioimmunoassay (RIA)

This protocol provides a detailed method for the separation and quantification of Angiotensin II and III.[4][7]

1. Sample Collection and Extraction:

-

Collect blood samples in tubes containing a cocktail of protease inhibitors to prevent peptide degradation.

-

Separate plasma by centrifugation.

-

Perform solid-phase extraction (SPE) of the plasma using C18 cartridges to isolate and concentrate the angiotensin peptides.

-

Elute the peptides from the cartridge with a solvent such as methanol (B129727) or acetonitrile (B52724).

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

2. High-Performance Liquid Chromatography (HPLC):

-

Reconstitute the dried peptide extract in the HPLC mobile phase.

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Separate the peptides using a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).

-

Collect fractions at regular intervals.

3. Radioimmunoassay (RIA):

-

To each collected fraction (or an aliquot), add a specific primary antibody for either Angiotensin II or this compound.

-

Add a known amount of radiolabeled Angiotensin II or III (e.g., ¹²⁵I-Ang II).

-

Incubate to allow competitive binding between the labeled and unlabeled (from the sample) peptides to the antibody.

-

Precipitate the antibody-antigen complexes using a secondary antibody or another precipitating agent.

-

Centrifuge and decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

4. Data Analysis:

-

Create a standard curve using known concentrations of unlabeled Angiotensin II and III.

-

The amount of radioactivity in the sample pellets will be inversely proportional to the concentration of the unlabeled peptide in the sample.

-

Calculate the concentration of Angiotensin II and III in the original sample based on the standard curve and the dilution factors.

Conclusion

The enzymatic conversion of Angiotensin II to this compound by Aminopeptidase A is a pivotal step in the renin-angiotensin system, contributing to the fine-tuning of its physiological effects. This technical guide provides a foundational understanding of this process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and research methodologies. A thorough comprehension of this enzymatic conversion is essential for researchers and professionals in the fields of cardiovascular science and drug development, as it opens avenues for novel therapeutic interventions targeting the complex and multifaceted renin-angiotensin system.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminopeptidase A is angiotensinase A. II. Biochemical studies on aminopeptidase A and M in rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Angiotensin III: A Comprehensive Technical Guide to its Physiological Effects on Blood Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin III (Ang III), a heptapeptide (B1575542) metabolite of Angiotensin II (Ang II), is an active component of the Renin-Angiotensin System (RAS) that exerts significant physiological effects on blood pressure regulation.[1][2] While often considered in the context of its precursor, Ang II, emerging evidence underscores the importance of Ang III as a potent effector molecule in its own right, particularly in the central nervous system and in the regulation of aldosterone (B195564) secretion.[1][3] This technical guide provides an in-depth analysis of the physiological actions of this compound on blood pressure, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Core Physiological Effects of this compound on Blood Pressure

This compound contributes to the elevation and maintenance of blood pressure through a multi-faceted mechanism involving direct vasoconstriction, potent stimulation of aldosterone release, and complex interactions within the central nervous system and the kidneys.

Direct Vasoconstrictor Effects

This compound is a direct vasoconstrictor, although its pressor activity is generally considered to be less potent than that of Angiotensin II.[2] It elicits contraction of vascular smooth muscle by binding to Angiotensin II type 1 (AT1) receptors.[4]

Stimulation of Aldosterone Secretion

A key physiological role of this compound is its potent stimulation of aldosterone secretion from the zona glomerulosa of the adrenal cortex.[5] Aldosterone, a mineralocorticoid, promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a subsequent increase in blood pressure. Notably, this compound is reported to have 100% of the aldosterone-stimulating activity of Angiotensin II.[2]

Renal Effects

In the kidneys, this compound influences renal hemodynamics, contributing to blood pressure regulation. Intravenous infusion of this compound in rats has been shown to decrease cortical blood flow, indicating vasoconstriction within the renal cortex.[6] Centrally administered this compound can also impact renal function, leading to changes in renal plasma flow and glomerular filtration rate.[7]

Central Nervous System Effects

This compound plays a crucial role in the central regulation of blood pressure.[1][3] When administered directly into the brain via intracerebroventricular (ICV) injection, this compound elicits a significant pressor response, comparable to that of Angiotensin II.[1][7] This central action is mediated by its binding to AT1 and AT2 receptors in the brain and is linked to increased vasopressin release.[1]

Quantitative Data on the Physiological Effects of this compound

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound on Blood Pressure

| Species | Administration Route | Dose | Change in Mean Arterial Pressure (MAP) | Reference |

| Rat | Intravenous | 267 ng/kg/min | Increased | [6] |

| Rat | Intracerebroventricular | 10 pmol | Significant increase | [7] |

| Rat | Intracerebroventricular | 50 pmol | Significant increase | [7] |

| Rat | Intracerebroventricular | 100 pmol | Significant increase | [7] |

| Sheep | Intravenous | 2 µg/h | Gradual increase from 82 ± 3 to 96 ± 5 mmHg over 7 days | [8] |

Table 2: Effects of this compound on Renal Hemodynamics

| Species | Administration Route | Dose | Effect on Renal Blood Flow | Reference |

| Rat | Intravenous | 267 ng/kg/min | Decreased Cortical Blood Flow by 20.3 ± 3.2% | [6] |

| Rat | Intracerebroventricular | 5 pmol | Significantly increased renal plasma flow | [7] |

Table 3: In Vitro Effects of this compound on Aldosterone Secretion

| Preparation | Agonist | EC50 / IC50 | Reference |

| Human Adrenocortical Cell Line (HAC15) | Angiotensin II | IC50 ~10⁻⁹ M | [9] |

| Human Adrenocortical Cell Line (HAC15) | This compound | IC50 >10⁻⁸ M | [9] |

Table 4: Receptor Binding Affinity of this compound

| Receptor | Ligand | IC50 (M) | Cell Line | Reference |

| AT1 | This compound | 2.11 x 10⁻⁹ | HEK-293 | [10] |

| AT2 | This compound | 6.48 x 10⁻⁹ | HEK-293 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological effects.

In Vivo Blood Pressure Measurement in Conscious Rats Following Intracerebroventricular (ICV) Injection

Objective: To assess the direct central effects of this compound on blood pressure.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Secure the rat in a stereotaxic frame.

-

Implant a chronic indwelling guide cannula into the lateral cerebral ventricle.

-

Allow a recovery period of at least one week.

-

-

Blood Pressure Monitoring:

-

Utilize a telemetry system for continuous and direct measurement of arterial blood pressure in conscious, freely moving rats.

-

Alternatively, for acute measurements, an arterial catheter can be implanted in the femoral or carotid artery and connected to a pressure transducer.

-

-

Experimental Procedure:

-

Record baseline blood pressure for a stable period.

-

Administer this compound (e.g., 10, 50, 100 pmol) or vehicle through the ICV cannula via an injection needle connected to a microsyringe.

-

Continuously record blood pressure for a defined period post-injection to observe the pressor response.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline at various time points after injection.

-

Compare the effects of different doses of this compound and vehicle control.[7]

-

In Vitro Vasoconstriction Assay Using Isolated Rat Thoracic Aorta

Objective: To determine the direct contractile effect of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.

-

Induce a submaximal contraction with a standard agonist (e.g., phenylephrine (B352888) or KCl) to test tissue viability.

-

After washout and return to baseline, construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the peptide to the organ bath.

-

-

Data Analysis:

Measurement of Aldosterone Release from Adrenal Glomerulosa Cells

Objective: To quantify the stimulatory effect of this compound on aldosterone secretion.

Methodology:

-

Cell Culture:

-

Utilize a suitable cell line, such as the human adrenocortical cell line (HAC15), or primary cultures of adrenal glomerulosa cells.[9]

-

Culture the cells in appropriate media until they reach the desired confluence.

-

-

Experimental Procedure:

-

Wash the cells with a serum-free medium.

-

Incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-6 hours).

-

Collect the cell culture supernatant at the end of the incubation period.

-

-

Aldosterone Quantification:

-

Measure the concentration of aldosterone in the collected supernatant using a commercially available Aldosterone ELISA kit.

-

-

Data Analysis:

-

Generate a dose-response curve for this compound-stimulated aldosterone release.

-

Determine the EC50 or IC50 value for this effect.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the physiological effects of this compound.

Signaling Pathways

Caption: Signaling pathways of this compound via AT1 and AT2 receptors.

Experimental Workflows

Caption: Workflow for ICV injection and blood pressure measurement.

Caption: Workflow for in vitro vasoconstriction assay.

Conclusion

This compound is a physiologically important peptide within the Renin-Angiotensin System that actively contributes to blood pressure regulation. Its potent aldosterone-stimulating effects, direct vasoconstrictor properties, and significant central pressor actions underscore its relevance as a therapeutic target and a subject for further investigation in cardiovascular research. This technical guide provides a foundational resource for understanding and experimentally exploring the complex role of this compound in blood pressure control.

References

- 1. This compound: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcep.org [ijcep.org]

- 3. Role of this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of angiotensin on renal cortical and papillary blood flows measured by laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pressor and renal effects of intracerebroventricularly administered angiotensins II and III in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vasoconstrictor properties of rat aorta are diminished by hindlimb unweighting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heptapeptide's Command: A Technical Guide to the Mechanism of Angiotensin III-Stimulated Aldosterone Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal physiology, playing a pivotal role in the regulation of blood pressure, and fluid and electrolyte balance. While Angiotensin II (Ang II) is widely recognized as the primary effector of the RAAS, its metabolite, Angiotensin III (Ang III), has emerged as a potent secretagogue of aldosterone (B195564). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ang III's action on adrenal glomerulosa cells to stimulate aldosterone secretion. Understanding this intricate signaling cascade is paramount for the development of novel therapeutic strategies targeting aldosterone production in various cardiometabolic diseases.

Core Mechanism of Action

This compound, a heptapeptide (B1575542) formed by the enzymatic cleavage of the N-terminal aspartate residue from Ang II by aminopeptidase (B13392206) A, exerts a powerful influence on aldosterone synthesis and release from the zona glomerulosa of the adrenal cortex. While historically considered less potent than its precursor in terms of pressor effects, Ang III demonstrates equipotent or near-equipotent activity in stimulating aldosterone secretion[1]. The mechanism is multifaceted, involving specific receptor interactions and the activation of downstream intracellular signaling pathways.

Receptor Binding and Specificity

The actions of this compound on adrenal glomerulosa cells are primarily mediated through interactions with angiotensin receptors. While Ang II acts through both Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors to stimulate aldosterone release, the role of these receptors in Ang III-mediated secretion is more nuanced. Evidence suggests that Ang III-induced aldosterone release is partially mediated by the AT2 receptor, with a significant portion of its effect potentially being independent of both AT1 and AT2 receptors[2][3][4]. In contrast to Ang II, the stimulatory effect of Ang III on aldosterone secretion is not blocked by AT1 receptor antagonists like candesartan[3][4]. However, the AT2 receptor antagonist PD123319 has been shown to partially inhibit Ang III-stimulated aldosterone release[3][4]. This suggests a distinct receptor interaction profile for Ang III compared to Ang II in the adrenal cortex.

Intracellular Signaling Cascades

Upon receptor binding, this compound initiates a cascade of intracellular events culminating in the synthesis and secretion of aldosterone. The key signaling pathways implicated include:

-

Calcium Mobilization: A primary mechanism involves the mobilization of intracellular calcium ([Ca2+]i). Ang III stimulation leads to a rapid and transient increase in cytosolic calcium concentrations. This is achieved through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium transient is often followed by a sustained phase of elevated intracellular calcium, maintained by the influx of extracellular calcium through voltage-gated calcium channels[5][6][7].

-

Protein Kinase C (PKC) Activation: The diacylglycerol (DAG) produced alongside IP3 activates Protein Kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream target proteins involved in the steroidogenic pathway. Studies have shown that both Ang II and Ang III can activate PKC in adrenal glomerulosa cells, and inhibition of PKC can attenuate aldosterone secretion[8][9][10]. Specifically, the α and ε isoforms of PKC have been identified in rat glomerulosa cells and are activated by angiotensin peptides[9].

The convergence of these signaling pathways on the machinery of steroidogenesis ultimately leads to an increase in the expression and activity of key enzymes involved in aldosterone synthesis, most notably aldosterone synthase (CYP11B2).

Quantitative Analysis of this compound Action

The potency and efficacy of this compound in stimulating aldosterone secretion have been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data from the literature, providing a comparative perspective with Angiotensin II.

| Parameter | This compound | Angiotensin II | Species/Model | Citation |

| Potency Ratio (Aldosterone Secretion) | 0.87 (vs. Ang II amide) | 1.00 | Sheep (in vivo) | [1] |

| 0.80 (vs. Ang II) | 1.00 | Sheep (in vivo) | [1] | |

| Less potent | More potent | Human Adrenocortical Cell Line (HAC15) | [11] | |

| ~10 times less potent (aortic contraction) | 1.00 | Rabbit (in vitro) | [12] | |

| Receptor Binding Affinity (Ki) | 6 times less potent | 1.00 | Rabbit Adrenal Membranes | [12] |

| Inhibition of Aldosterone Release by AT2 Antagonist (PD123319) | 22.4 ± 10.5% inhibition | 30.3 ± 7.1% inhibition | Rat Adrenal Glomerulosa (in vitro) | [3] |

| Inhibition of Aldosterone Release by AT1 Antagonist (Candesartan) | No significant inhibition | 42.9 ± 4.8% inhibition | Rat Adrenal Glomerulosa (in vitro) | [3][4] |

| In vivo Aldosterone Stimulation | 7.3-fold increase | 8.5-fold increase | Rat (infusion) | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in this compound-stimulated aldosterone secretion, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound Signaling Pathway for Aldosterone Secretion.

Caption: In Vitro Experimental Workflow for this compound Stimulation.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Adrenal Glomerulosa Cells

This protocol outlines the procedure for isolating and culturing adrenal glomerulosa cells for in vitro studies of aldosterone secretion.

Materials:

-

Adrenal glands (e.g., from rats or bovine)

-

Collagenase solution (e.g., Type II)

-

DNase I

-

Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, penicillin/streptomycin)

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Dissection: Aseptically remove adrenal glands and place them in ice-cold buffer. Carefully remove the adrenal medulla and the inner cortical zones (zona fasciculata and reticularis) under a dissecting microscope, leaving the outer zona glomerulosa.

-

Digestion: Mince the glomerulosa tissue and incubate with collagenase and DNase I solution at 37°C with gentle agitation to dissociate the cells.

-

Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells by centrifugation and resuspend them in culture medium.

-

Cell Counting and Plating: Determine cell viability and number using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density in culture plates or flasks.

-

Culture: Maintain the cells in an incubator at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover before initiating experiments.

Protocol 2: In Vitro Stimulation of Aldosterone Secretion

This protocol describes the stimulation of cultured adrenal glomerulosa cells with this compound and subsequent measurement of aldosterone.

Materials:

-

Cultured adrenal glomerulosa cells

-

This compound solutions of varying concentrations

-

Control vehicle (e.g., saline)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader (for ELISA) or gamma counter (for RIA)

-

Aldosterone ELISA or RIA kit

Procedure:

-

Pre-incubation: Replace the culture medium with a serum-free medium and pre-incubate the cells for a defined period to establish baseline conditions.

-

Stimulation: Add this compound at various concentrations to the wells. Include control wells with vehicle only.

-

Incubation: Incubate the plates for a specified time (e.g., 2-4 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well for aldosterone measurement.

-

Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions. A typical radioimmunoassay involves competitive binding between radiolabeled aldosterone and sample aldosterone for a limited number of antibody binding sites[2][13].

-

Data Analysis: Plot the aldosterone concentration against the this compound concentration to generate a dose-response curve.

Protocol 3: In Vivo Infusion of this compound

This protocol details the continuous infusion of this compound into a live animal model to assess its effect on plasma aldosterone levels.

Materials:

-

Animal model (e.g., rats, sheep)

-

This compound for infusion

-

Osmotic minipumps

-

Anesthesia

-

Blood collection supplies (e.g., catheters, tubes with anticoagulant)

-

Centrifuge

-

Aldosterone assay kit

Procedure:

-

Animal Preparation: Acclimatize the animals to the housing conditions. Under anesthesia, implant an osmotic minipump filled with this compound or vehicle subcutaneously. For blood sampling, a catheter may be implanted in a major blood vessel (e.g., carotid artery or jugular vein).

-

Infusion: Allow the minipump to deliver a constant infusion of this compound over a predetermined period (e.g., several days).

-

Blood Sampling: At specified time points, collect blood samples via the catheter.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Aldosterone Measurement: Measure the plasma aldosterone concentration using an appropriate assay kit.

-

Data Analysis: Compare the plasma aldosterone levels between the this compound-infused group and the vehicle-infused control group.

Conclusion

This compound is a potent physiological regulator of aldosterone secretion, acting through a complex and distinct mechanism involving the AT2 receptor and downstream calcium and PKC signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of this compound in both normal physiology and pathological conditions characterized by aldosterone excess. A deeper understanding of this heptapeptide's actions will undoubtedly pave the way for more targeted and effective therapeutic interventions in cardiovascular and renal diseases.

References

- 1. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Protein kinase C activation stimulates calcium transport in adrenal zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. T- and L-Type Calcium Channels Maintain Calcium Oscillations in the Murine Zona Glomerulosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase C and Src Family Kinases Mediate Angiotensin II-Induced Protein Kinase D Activation and Acute Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of specific isoforms of protein kinase C in angiotensin II and lipoxygenase action in rat adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of protein kinase C on the steroidogenic effect of angiotensin II in the rat adrenal glomerulosa cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative effects of angiotensin II and this compound in rabbit adrenal and aortic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

Angiotensin III Receptor Binding: A Technical Guide to Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of angiotensin III (Ang III) receptor binding affinity and specificity. Ang III, a key bioactive peptide of the renin-angiotensin system (RAS), exerts a wide range of physiological effects through its interaction with various angiotensin receptor subtypes. Understanding the nuances of these interactions is paramount for the development of targeted therapeutics for cardiovascular and other diseases. This document provides a comprehensive overview of Ang III's binding characteristics, the experimental protocols used to determine them, and the downstream signaling pathways initiated upon receptor activation.

This compound Receptor Binding Affinity and Specificity

This compound is the des-Aspartic acid metabolite of Angiotensin II (Ang II) and demonstrates significant biological activity. Its effects are mediated through binding to several G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

Ang III exhibits high affinity for both AT1 and AT2 receptors, with some studies suggesting nearly equal affinity for both subtypes.[1] This dual binding characteristic complicates the attribution of specific physiological effects to Ang III, as the net response can be a composite of signaling through both receptor types, which often have opposing functions. For instance, in the brain, Ang III is suggested to act as an AT1 receptor agonist, while in the kidney, it is proposed to function as an AT2 receptor agonist.[1] This tissue-dependent functional preference is not fully elucidated by in vitro binding affinities alone and likely involves factors such as receptor expression levels, local co-factors, and receptor dimerization.

Beyond the classical AT1 and AT2 receptors, other components of the RAS are also relevant to the broader context of angiotensin peptide signaling. Angiotensin IV (Ang IV), a metabolite of Ang III, binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[2][3][4] Furthermore, Angiotensin-(1-7), another RAS peptide, interacts with the Mas receptor, which is part of the "protective arm" of the RAS, often counteracting the effects of the classical Ang II/AT1 receptor axis.[5][6] While Ang III does not directly bind to the Mas receptor, understanding the full scope of angiotensin receptors is crucial for a complete picture of RAS pharmacology.

Quantitative Binding Data

The binding affinity of this compound and related peptides to angiotensin receptors is typically quantified using equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). The following table summarizes key binding affinity data from published literature.

| Ligand | Receptor | Cell Line | Radioligand | Affinity Metric | Value | Reference |

| This compound | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 8.87 ± 0.09 | Bosnyak et al., 2011 |

| This compound | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 8.93 ± 0.05 | Bosnyak et al., 2011 |

| Angiotensin II | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 8.64 ± 0.07 | Bosnyak et al., 2011 |

| Angiotensin II | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 9.82 ± 0.06 | Bosnyak et al., 2011 |

| Angiotensin IV | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 7.31 ± 0.06 | Bosnyak et al., 2011 |

| Angiotensin-(1-7) | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 6.54 ± 0.08 | Bosnyak et al., 2011 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for characterizing the interaction of ligands with their receptors.[7][8] These assays allow for the determination of key parameters such as Kd, Bmax (maximum receptor density), and Ki.

Radioligand Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax) for a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK-293 cells transfected with AT1 or AT2 receptors).

-

Harvest cells and homogenize in a suitable buffer (e.g., ice-cold Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using the Bradford protein assay).[7]

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).

-

For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.

-

Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding.

Methodology:

-

Membrane Preparation: As described in the saturation binding assay.

-

Binding Reaction:

-

Incubate a fixed amount of membrane protein with a fixed concentration of radiolabeled ligand (typically at a concentration close to its Kd).

-

Add increasing concentrations of the unlabeled test compound (competitor) to a series of tubes.

-

Include control tubes with no competitor (for total binding) and tubes with an excess of a potent unlabeled ligand (for non-specific binding).

-

Incubate the reactions to equilibrium.

-

-

Separation and Quantification: As described in the saturation binding assay.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

-

Signaling Pathways

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The signaling pathways activated by the AT1 and AT2 receptors are distinct and often antagonistic.

AT1 Receptor Signaling

The AT1 receptor couples to several heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, as well as G protein-independent pathways involving β-arrestin.[9][10]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway leads to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.[10][11]

-

β-Arrestin Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the AT1 receptor, leading to the recruitment of β-arrestin. β-arrestin can desensitize G protein signaling but also acts as a scaffold for other signaling molecules, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[11]

AT2 Receptor Signaling

The AT2 receptor often mediates effects that counteract those of the AT1 receptor, such as vasodilation, anti-proliferation, and apoptosis.[12] Its signaling is less completely understood but is known to involve different mechanisms.

-

Phosphatase Activation: AT2 receptor activation can lead to the activation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate components of growth-promoting signaling pathways.[13]

-

Bradykinin/Nitric Oxide/cGMP Pathway: The AT2 receptor can stimulate the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation.[14] This can occur through a bradykinin-dependent mechanism.

-

Phospholipase A2 Activation: Activation of phospholipase A2 (PLA2) and the subsequent production of arachidonic acid metabolites have also been implicated in AT2 receptor signaling.[14]

Mas Receptor Signaling

The Mas receptor is activated by Angiotensin-(1-7) and mediates protective effects in the cardiovascular system.[5][6] Its signaling is primarily linked to the production of nitric oxide.

-

PI3K/Akt/eNOS Pathway: Activation of the Mas receptor can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to NO production and vasodilation.[15]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.

Conclusion

This compound is a pleiotropic ligand that interacts with high affinity with both AT1 and AT2 receptors, initiating a complex array of intracellular signaling events. A thorough understanding of its binding characteristics and the downstream consequences is essential for the rational design of drugs targeting the renin-angiotensin system. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development. Future research will likely continue to unravel the complexities of Ang III signaling, particularly concerning its tissue-specific effects and the potential for biased agonism at its receptors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From angiotensin IV binding site to AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]

- 6. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of Angiotensin III Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin III (Ang III), a heptapeptide (B1575542) hormone, is a biologically active component of the Renin-Angiotensin System (RAS).[1][2] Formed from the cleavage of Angiotensin II (Ang II) by aminopeptidase (B13392206) A, Ang III was once considered merely a breakdown product of Ang II. However, a growing body of evidence now establishes Ang III as a key regulator of various physiological processes, often exhibiting effects similar to Ang II.[1][2] This peptide hormone exerts its effects by binding to and activating two major G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[3][4] The downstream signaling cascades initiated by Ang III are complex and tissue-specific, leading to a wide range of cellular responses that are critical in both normal physiology and the pathophysiology of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the available quantitative data on the binding affinities and functional potency of this compound.

| Ligand | Receptor | Tissue/Cell Line | Species | Binding Affinity (K_i / K_d) | Reference |

| This compound | AT1R | Liver membranes | Guinea Pig | ~7 nM (K_i) | [5] |

| Angiotensin II | AT1R | Liver membranes | Guinea Pig | ~1.5 nM (K_i) | [5] |

| This compound | AT2R | HEK-293 cells | Human | High affinity (similar to Ang II) | |

| Angiotensin II | AT2R | HEK-293 cells | Human | High affinity |

Table 1: Receptor Binding Affinities of Angiotensin Peptides. This table presents the binding affinities of this compound and Angiotensin II for the AT1 and AT2 receptors.

| Agonist | Response | System | Potency/Efficacy | Reference |

| This compound | Aldosterone Secretion | In vivo | 100% of Angiotensin II activity | [2][6][7] |

| This compound | Vasopressin Stimulation | In vivo | ~40% of Angiotensin II activity | [2][6] |

| This compound | TGF-β1 Gene Expression | Mesangial cells | 2.3-fold increase (at 10⁻⁷ M) | [8] |

| This compound | TGF-β1 Gene Expression | Renal interstitial fibroblasts | 2.2-fold increase (at 10⁻⁷ M) | [8] |

| This compound | Phosphorylase a activation | Guinea pig hepatocytes | EC₅₀ ~3 nM | [5] |

| Angiotensin II | Phosphorylase a activation | Guinea pig hepatocytes | EC₅₀ ~1 nM | [5] |

| This compound | Vasoconstriction | Human saphenous vein | 16-fold less potent than Angiotensin II | [9] |

Table 2: Functional Potency and Efficacy of this compound. This table summarizes the functional responses elicited by this compound in various biological systems.

Core Signaling Pathways of this compound Activation

This compound, upon binding to its receptors, initiates a cascade of intracellular events that ultimately dictate the cellular response. The signaling pathways are largely dependent on which receptor, AT1R or AT2R, is activated.

AT1 Receptor-Mediated Signaling

The AT1 receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of the AT1R by this compound leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]